molecular formula C12H14ClN3O2 B11786762 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B11786762
M. Wt: 267.71 g/mol
InChI Key: QEFOEDMORNJGHT-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chloro, cyclopropyl, and amino groups

Preparation Methods

The synthesis of 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and cyclopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Chloro-2-cyclopropyl-6-(cyclopropyl(methyl)amino)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-6-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H14ClN3O2/c1-16(7-4-5-7)11-8(13)9(12(17)18)14-10(15-11)6-2-3-6/h6-7H,2-5H2,1H3,(H,17,18)

InChI Key

QEFOEDMORNJGHT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=NC(=NC(=C2Cl)C(=O)O)C3CC3

Origin of Product

United States

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